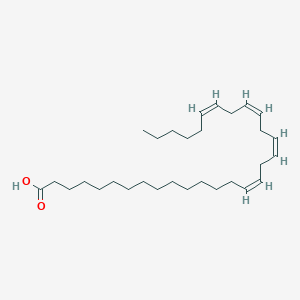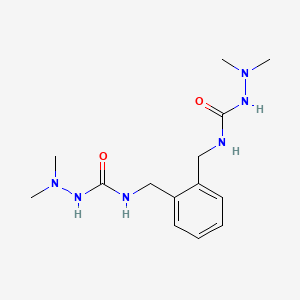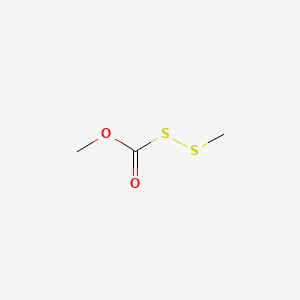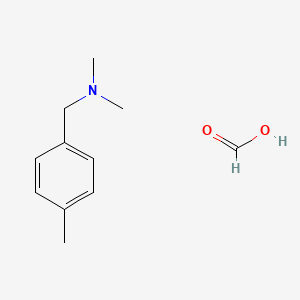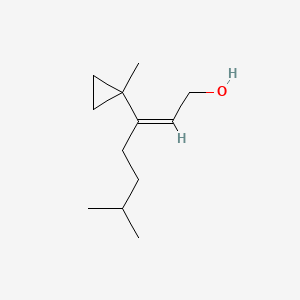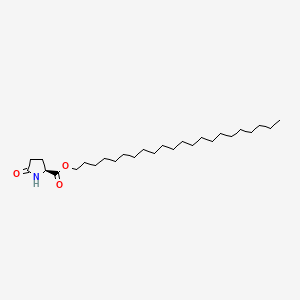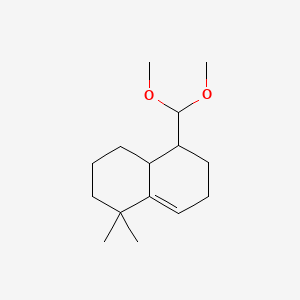
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-p-toluenesulfonylaminomethyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-p-toluenesulfonylaminomethyl-1H-imidazole is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-p-toluenesulfonylaminomethyl-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-p-toluenesulfonylaminomethyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 2,3-Dichloro-5,6-Dicyanobenzoquinone (DDQ) for oxidation reactions , and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. Substitution reactions often involve the use of nucleophiles or electrophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or other reduced forms of the compound.
科学的研究の応用
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-p-toluenesulfonylaminomethyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-p-toluenesulfonylaminomethyl-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Uniqueness
What sets 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-p-toluenesulfonylaminomethyl-1H-imidazole apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
178979-79-8 |
|---|---|
分子式 |
C21H23Cl2N3O2S2 |
分子量 |
484.5 g/mol |
IUPAC名 |
N-[[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H23Cl2N3O2S2/c1-13(2)20-21(29-17-10-15(22)9-16(23)11-17)26(4)19(25-20)12-24-30(27,28)18-7-5-14(3)6-8-18/h5-11,13,24H,12H2,1-4H3 |
InChIキー |
XTBXEVQKBLQZHO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=C(N2C)SC3=CC(=CC(=C3)Cl)Cl)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


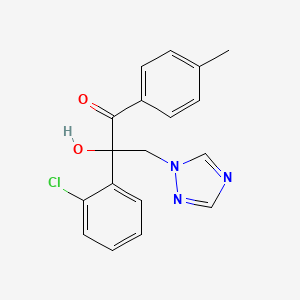


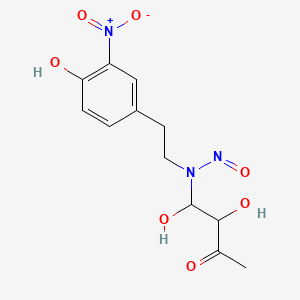
![2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide](/img/structure/B12675659.png)

